Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc is a chemical compound that serves as a metabolite of Maraviroc, an antiretroviral medication primarily used in the treatment of HIV. This compound is notable for its structural modifications, which enhance its pharmacological properties.
The compound is derived from Maraviroc, which is known for its role as a negative allosteric modulator of the CCR5 receptor, crucial for HIV entry into host cells. The synthesis and characterization of Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc provide insights into its potential therapeutic applications.
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc can be classified under:
The synthesis of Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc involves several steps that typically include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor the progress and confirm the structure of the synthesized compound.
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc has a complex molecular structure characterized by:
The compound's molecular weight is approximately 513.67 g/mol. Its structure includes multiple functional groups that contribute to its biological activity and interaction with cellular targets.
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc participates in various chemical reactions typical for amides and alcohols:
These reactions can be utilized in synthetic pathways to generate related compounds or to modify the existing structure for enhanced activity or selectivity.
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc acts primarily as an entry inhibitor for HIV by targeting the CCR5 receptor on host cells.
The mechanism involves:
Clinical studies have shown that compounds like Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc can lead to significant reductions in viral load among treated patients.
Relevant data indicates that this compound exhibits moderate lipophilicity due to its hydrophobic cyclohexane ring structure, influencing its bioavailability and pharmacokinetics.
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3